molecular formula C8H9Br2N B8701577 2-Bromo-5-(3-bromopropyl)pyridine CAS No. 918145-48-9

2-Bromo-5-(3-bromopropyl)pyridine

Katalognummer: B8701577
CAS-Nummer: 918145-48-9
Molekulargewicht: 278.97 g/mol
InChI-Schlüssel: WIILGEDIDYFKEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(3-bromopropyl)pyridine is a brominated pyridine derivative featuring a bromine atom at the 2-position of the pyridine ring and a 3-bromopropyl substituent at the 5-position. Brominated pyridines are widely employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their reactivity, enabling the construction of complex aromatic systems .

Eigenschaften

CAS-Nummer

918145-48-9

Molekularformel

C8H9Br2N

Molekulargewicht

278.97 g/mol

IUPAC-Name

2-bromo-5-(3-bromopropyl)pyridine

InChI

InChI=1S/C8H9Br2N/c9-5-1-2-7-3-4-8(10)11-6-7/h3-4,6H,1-2,5H2

InChI-Schlüssel

WIILGEDIDYFKEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1CCCBr)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Substituent Effects : The 3-bromopropyl chain in the target compound introduces greater steric bulk and lipophilicity compared to methyl or isopropyl groups. This may influence solubility in polar solvents and reactivity in nucleophilic substitutions.
  • Reactivity : Compounds with electron-withdrawing groups (e.g., CF₃, SO₂CH₃) exhibit enhanced electrophilicity at the bromine site, favoring cross-coupling reactions. The dual bromine atoms in 2-Bromo-5-(3-bromopropyl)pyridine could enable sequential functionalization .
  • Stability : Analogs like 2-Bromo-5-(trifluoromethyl)pyridine require low-temperature storage, suggesting bromopropyl derivatives may also demand specific handling to prevent degradation .

Vorbereitungsmethoden

Grignard Substitution on 2,5-Dibromopyridine

This two-step method first introduces the propyl group via a Grignard reaction, followed by bromination of the side chain.

Step 1: Grignard Reaction

  • Substrate : 2,5-Dibromopyridine is treated with isopropyl magnesium chloride (1.2 eq) in THF at 15°C for 15 hours.

  • Quenching : Addition of DMF forms 2-bromo-5-aldehyde pyridine, which is reduced to 5-propyl-2-bromopyridine using NaBH₄.

Step 2: Side-Chain Bromination
The propyl group is brominated using NBS/AIBN in CCl₄, as described in Section 1.1.

Advantages :

  • Selectivity : The Grignard reagent selectively substitutes the bromine at the 5-position, leaving the 2-bromo group intact.

  • Purity : Crystallization from toluene yields >99% purity.

Alkylation-Bromination Tandem Approach

Direct Alkylation of 2-Bromo-5-lithiopyridine

Lithiation of 2-bromopyridine at the 5-position using LDA (lithium diisopropylamide) enables propyl group introduction via alkylation.

Procedure :

  • Lithiation : 2-Bromopyridine is treated with LDA in THF at −78°C.

  • Alkylation : Addition of 1-bromopropane (3 eq) at −78°C, followed by warming to room temperature.

  • Bromination : The resultant 5-propyl-2-bromopyridine is brominated as in Section 1.1.

Challenges :

  • Side Reactions : Competing deprotonation at other positions necessitates strict temperature control.

  • Yield : 40–50% due to intermediate sensitivity.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity Scalability
Radical Bromination5-Propyl-2-bromopyridineNBS, AIBN, CCl₄57–65%>95%Industrial
Grignard-Bromination2,5-DibromopyridineiPrMgCl, NBS60–70%>99%Pilot-scale
Alkylation-Bromination2-BromopyridineLDA, 1-bromopropane, NBS40–50%90–95%Lab-scale

Optimization Strategies

Solvent and Temperature Effects

  • CCl₄ vs. Ethyl Acetate : CCl₄ increases radical lifetime but poses environmental concerns; ethyl acetate offers a greener alternative with modest yield reductions.

  • Reaction Time : Extending bromination to 6 hours improves conversion but risks over-bromination.

Purification Techniques

  • Flash Chromatography : 7% ethyl acetate/hexane effectively separates mono- and di-brominated products.

  • Crystallization : Toluene or n-heptane recrystallization enhances purity to >99% .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-(3-bromopropyl)pyridine, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by alkylation. For example, bromination using N-bromosuccinimide (NBS) in CCl₄ under reflux (100–110°C) with AIBN as a radical initiator achieves selective bromination . Subsequent alkylation of the pyridine ring with 1,3-dibromopropane may require a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using arylboronic acids and Cs₂CO₃ as a base in 1,4-dioxane/water . Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .
  • Catalyst loading : 0.2–1.0 mol% Pd(PPh₃)₄ ensures efficient cross-coupling .
  • Purification : Combi-flash chromatography (15% EtOAc/heptane) yields >85% purity .

Q. How can researchers characterize the structural and electronic properties of 2-bromo-5-(3-bromopropyl)pyridine?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C2 and propyl group at C5). Downfield shifts (~δ 8.5 ppm for pyridine protons) confirm aromatic bromine effects .
  • Mass Spectrometry (LCMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 295) and isotopic patterns (Br²⁷/⁸¹) validate molecular weight .
  • X-ray Crystallography : Resolve bond angles and spatial arrangement (e.g., dihedral angles between pyridine and propyl groups) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in 2-bromo-5-(3-bromopropyl)pyridine during cross-coupling reactions?

  • Methodological Answer : Regioselectivity is governed by:
  • Electronic effects : Bromine at C2 deactivates the pyridine ring, directing nucleophilic attacks to C5 via inductive effects .
  • Steric factors : The 3-bromopropyl group at C5 hinders reactivity at adjacent positions, favoring substitutions at C2 .
  • Computational modeling : DFT calculations (e.g., using Gaussian 16) predict activation barriers for competing pathways, aligning with experimental yields .

Q. How can 2-bromo-5-(3-bromopropyl)pyridine be functionalized for targeted biological activity studies?

  • Methodological Answer :
  • Nucleophilic substitution : Replace bromine with amines (e.g., K₂CO₃/DMF, 80°C) to generate pyridinium derivatives .
  • Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C3, followed by carboxylation (CO₂ quenching) for carboxylic acid derivatives .
  • Biological assays : Screen derivatives against α-synuclein aggregation (e.g., PET imaging probes) via radiolabeling with ¹⁸F .

Q. What strategies resolve contradictions in reported reaction yields for halogen exchange reactions involving this compound?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst variability : PdCl₂(dppf) vs. Pd(OAc)₂ may alter turnover frequencies .
  • Solvent purity : Trace water in 1,4-dioxane reduces boronic acid stability, lowering yields. Use molecular sieves for anhydrous conditions .
  • Validation : Replicate reactions with in situ monitoring (e.g., ReactIR) to track intermediate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.